(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol
Overview
Description
(5-Cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol is a versatile small molecule scaffold used primarily in research and development. It has a molecular formula of C₇H₁₁N₃O and a molecular weight of 153.18 g/mol . This compound is notable for its unique structure, which includes a cyclopropyl group, a methyl group, and a triazole ring.
Scientific Research Applications
(5-Cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol is used in various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards. The hazard statements associated with this compound are H302, H315, H319, and H335, suggesting that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Mechanism of Action
1,2,4-Triazoles and their derivatives have been found to exhibit a wide range of biological activities, including antifungal, antibacterial, anti-inflammatory, and anticancer effects . The mechanism of action often involves interaction with enzymes or receptors in the cell, leading to inhibition or activation of biochemical pathways .
The pharmacokinetics of these compounds, including absorption, distribution, metabolism, and excretion (ADME), can vary widely depending on their specific chemical structure. Factors such as solubility, stability, and molecular size can all influence the bioavailability of the compound .
The action of these compounds can also be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution .
Biochemical Analysis
Biochemical Properties
(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its activity. Additionally, this compound can form hydrogen bonds with proteins, affecting their conformation and stability.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell growth and differentiation . Furthermore, this compound can alter the expression of genes related to apoptosis and cell cycle regulation, thereby impacting cell survival and proliferation.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, this compound binds to the active sites of enzymes, inhibiting their catalytic activity . This inhibition can lead to a decrease in the production of certain metabolites, thereby affecting cellular metabolism. Additionally, this compound can activate transcription factors, leading to changes in gene expression and subsequent cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its breakdown, resulting in reduced efficacy. Long-term studies have also indicated that continuous exposure to this compound can lead to adaptive cellular responses, such as changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate enzyme activity and gene expression without causing significant harm . At higher doses, this compound can induce toxic effects, such as liver damage and oxidative stress. Threshold effects have been observed, where a certain dosage level leads to a sudden increase in adverse effects, highlighting the importance of careful dosage regulation in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound undergoes biotransformation, leading to the formation of metabolites that can further interact with cellular components. These interactions can affect metabolic flux and alter the levels of key metabolites, thereby influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing it to reach various intracellular compartments . Additionally, this compound can bind to plasma proteins, affecting its distribution and bioavailability. The localization and accumulation of the compound within specific tissues can influence its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, this compound has been observed to localize within the mitochondria, where it can influence mitochondrial function and energy production. This subcellular localization is essential for the compound’s ability to exert its biochemical effects.
Preparation Methods
The synthesis of (5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield. Industrial production methods are designed to optimize these parameters to produce the compound efficiently and cost-effectively .
Chemical Reactions Analysis
(5-Cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The triazole ring can participate in nucleophilic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Comparison with Similar Compounds
(5-Cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol can be compared with other triazole-containing compounds, such as:
- (5-Phenyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol
- (5-Ethyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol These compounds share the triazole ring but differ in their substituents, which can affect their chemical properties and biological activities. The cyclopropyl group in this compound provides unique steric and electronic effects, distinguishing it from its analogs .
Properties
IUPAC Name |
(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-10-6(4-11)8-9-7(10)5-2-3-5/h5,11H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDAAYJPPOBUTNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1C2CC2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1432681-91-8 | |
Record name | (5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.